cis-3-Hexenyl propionate

Description

Contextualization within Green Leaf Volatiles (GLVs) Research

Cis-3-Hexenyl propionate (B1217596) is a member of the Green Leaf Volatiles (GLVs), a class of C6 compounds including aldehydes, alcohols, and esters that are synthesized and released by plants. mdpi.comnih.gov These compounds are responsible for the characteristic "green odor" of freshly cut leaves and are produced via the lipoxygenase (LOX) pathway from fatty acids like linolenic and linoleic acid. mdpi.comnih.gov The synthesis of GLVs is a rapid response, often occurring within seconds or minutes of mechanical damage, herbivore attacks, or other abiotic stressors. mdpi.comuva.nl

The biosynthesis process begins with the conversion of linolenic acid into (Z)-3-hexenal, the first GLV synthesized. researchgate.net This aldehyde can then be reduced to (Z)-3-hexen-1-ol. researchgate.net Esters such as cis-3-hexenyl propionate are subsequently synthesized from (Z)-3-hexen-1-ol. mdpi.com While the level of GLVs in intact plant tissues is typically low, they are rapidly synthesized and emitted when the plant is damaged. researchgate.net These emissions play a crucial role in plant defense, acting as signaling molecules that can deter herbivores, attract natural enemies of those herbivores (a process known as indirect defense), and communicate with neighboring plants to prime their defense responses. nih.govuva.nldoi.orgnih.gov For instance, GLVs released from damaged plants can mediate tritrophic (plant-herbivore-natural enemy) interactions. nih.govrsc.org

Significance in Biogenic Volatile Organic Compound (BVOC) Emissions and Environmental Chemistry

This compound is classified as a Biogenic Volatile Organic Compound (BVOC), a group of compounds that accounts for approximately 90% of all VOCs in the atmosphere. rsc.orgrsc.org While isoprene (B109036) is the most abundant BVOC, hexenyl esters like this compound are also emitted in significant quantities from biogenic sources, particularly during events like harvesting, mowing, or drought. nih.govacs.org These emissions, though smaller on a global scale, can have a substantial impact on local air quality and the formation of Secondary Organic Aerosols (SOA). nih.govnih.gov

Once in the atmosphere, this compound and other GLVs undergo chemical transformations through reactions with major atmospheric oxidants, including the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). rsc.orgnih.gov The reaction with OH radicals is considered the dominant chemical removal pathway during the daytime. nih.gov However, reactions with ozone are also significant, especially in polluted areas where ozone concentrations are higher. researchgate.net The atmospheric degradation of these esters can lead to the formation of other compounds such as aldehydes and acids. acs.org Understanding the atmospheric fate of these compounds is crucial for accurate air quality modeling. rsc.orgresearchgate.net

Kinetic studies have been conducted to determine the reaction rates of cis-3-hexenyl esters with atmospheric oxidants. The rate constant for the gas-phase reaction of this compound with ozone was measured to be (7.62 ± 0.88) x 10⁻¹⁷ cm³ per molecule per second at 298 K and atmospheric pressure. rsc.orgrsc.orgresearchgate.netrsc.org

Table 1: Experimental Rate Constants for the Reaction of C₆ Hexenyl Esters with Ozone (O₃) Source: rsc.orgrsc.orgresearchgate.netrsc.org

| Compound | Rate Constant (k) in 10⁻¹⁷ cm³ per molecule per s |

| cis-3-Hexenyl formate (B1220265) | 4.06 ± 0.66 |

| cis-3-Hexenyl acetate (B1210297) | 5.77 ± 0.70 |

| This compound | 7.62 ± 0.88 |

| cis-3-Hexenyl butyrate (B1204436) | 12.34 ± 1.59 |

The data indicates that the reactivity of these esters towards ozone is dependent on their chemical structure, specifically the nature of the substituent group. rsc.orgrsc.org

Overview of Advanced Research Perspectives and Methodological Approaches

The study of this compound and related compounds employs a range of advanced experimental and theoretical methods. Kinetic and mechanistic studies of its atmospheric reactions are often performed using laboratory-based techniques under simulated atmospheric conditions. nih.gov

One common experimental setup is the flow tube reactor , which allows for the measurement of reaction rate constants in the gas phase using absolute methods at controlled temperatures and pressures. rsc.orgresearchgate.netrsc.org Another approach is the relative kinetic method , often conducted in large-volume Teflon chambers, where the decay of the target compound is measured relative to a reference compound with a known reaction rate. acs.orgacs.org Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) are coupled with these systems to monitor the concentrations of the reactants over time. acs.org

To complement experimental findings and gain deeper insight into reaction mechanisms, researchers utilize theoretical calculations . rsc.orgrsc.orgDensity Functional Theory (DFT) is a widely used computational method to optimize the geometries of reactants, transition states, and products, as well as to calculate their energies and vibrational frequencies. rsc.orgrsc.orgrsc.org These calculations, often combined with Transition State Theory (TST) , allow for the theoretical prediction of reaction rate constants, which can then be compared with experimental values. rsc.orgresearchgate.netrsc.org

Beyond atmospheric chemistry, research also focuses on the ecological roles of these compounds. Studies in chemical ecology investigate how the release of this compound and other GLVs from plants, such as tobacco, influences the behavior of insects, mediating interactions between the plant, herbivorous pests, and their natural enemies. uva.nldoi.org

Structure

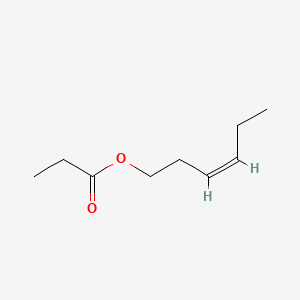

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(Z)-hex-3-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTLDEUQCOJGFP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047579 | |

| Record name | (3Z)-Hex-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Green fruity aroma, colourless to pale yellow liquid, Colourless liquid; vegetable aroma | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3 & trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | cis-3-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol), insoluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.867, 0.887-0.910, 0.888-0.892 | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3 & trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33467-74-2 | |

| Record name | cis-3-Hexenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl propionate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-propanoate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL PROPIONATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6QY6N22M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biogenesis and Plant Derived Occurrence of Cis 3 Hexenyl Propionate

Enzymatic Pathways of cis-3-Hexenyl Propionate (B1217596) Biosynthesis

The formation of cis-3-Hexenyl propionate in plants is a multi-step process involving several key enzymatic reactions. It begins with the generation of C6-precursors from fatty acids, followed by an esterification step.

Lipoxygenase Pathway Origin of C6 Precursors

The journey to this compound begins with the lipoxygenase (LOX) pathway, a crucial metabolic route for producing a variety of signaling molecules and defense compounds in plants. This pathway utilizes C18 polyunsaturated fatty acids, primarily linolenic and linoleic acids, as its initial substrates.

In response to tissue damage, these fatty acids are released from cell membranes and are acted upon by the enzyme 13-lipoxygenase (13-LOX). This enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming a 13-hydroperoxy fatty acid. Subsequently, another enzyme, hydroperoxide lyase (HPL), cleaves this intermediate. The cleavage of 13-hydroperoxy-linolenic acid yields the C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid. ulprospector.comthegoodscentscompany.com This initial C6 aldehyde is a key branching point in the synthesis of various GLVs. chemicalbook.com

The highly reactive (Z)-3-hexenal is then rapidly converted to the corresponding alcohol, (Z)-3-hexenol (also known as cis-3-hexenol), by the action of alcohol dehydrogenase (ADH). nih.govflavscents.com This reduction step is critical as (Z)-3-hexenol serves as the direct alcohol precursor for the subsequent esterification that forms this compound.

Alcohol Acyltransferase (AAT) Mediated Esterification

The final step in the biosynthesis of this compound is an esterification reaction catalyzed by alcohol acyltransferase (AAT) enzymes. mpg.demdpi.com These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol.

Specifically, to form this compound, the alcohol (Z)-3-hexenol is combined with propionyl-CoA. The AAT enzyme mediates this reaction, creating the ester linkage and releasing coenzyme A. ulprospector.comnih.gov The availability and specificity of both the alcohol substrate (cis-3-hexenol) and the acyl-CoA donor, as well as the specific AAT enzymes present in the plant tissue, determine the profile of esters produced. mpg.dethegoodscentscompany.com Studies have shown that specific AATs have preferences for certain alcohols; for instance, AAT activity in Granny Smith apples is almost exclusively restricted to hexanol and cis-3-hexenol. thegoodscentscompany.com

Role of Specific Plant Carboxylesterases in Metabolism (e.g., AtCXE12 Hydrolysis)

While AATs are responsible for the synthesis of esters like this compound, other enzymes, namely carboxylesterases (CXEs), are involved in their degradation or metabolism. flavscents.com These enzymes catalyze the hydrolysis of the ester bond, converting the ester back into its constituent alcohol and carboxylic acid. arizona.edu

In the model plant Arabidopsis thaliana, specific carboxylesterases, such as AtCXE5 and AtCXE12, have been shown to hydrolyze various (Z)-3-hexenyl esters, including (Z)-3-hexenyl propionate. chemicalbook.comamherst.edu This hydrolytic activity is a crucial part of regulating the levels and potential signaling functions of these volatile compounds. The conversion of the ester back to (Z)-3-hexenol can alter the aromatic profile of the plant and modulate its defensive signaling pathways. amherst.educhemicalbook.com This metabolic process suggests a dynamic control over the composition of GLVs within plant tissues.

Natural Emission Profiles and Inducible Release in Flora

The release of this compound from plants is not constant but is often a rapid and dynamic response to external pressures, particularly physical damage.

Emission Dynamics in Response to Mechanical Wounding and Herbivory

The emission of GLVs, including this compound, is a well-documented plant defense response to mechanical wounding and herbivore attacks. mdpi.comresearchgate.net When plant tissues are damaged, the LOX pathway is rapidly activated, leading to the swift production and release of these volatile compounds within seconds or minutes. nih.gov

This inducible release serves multiple ecological functions. The emitted volatiles can act as direct deterrents to feeding herbivores. Furthermore, they function as airborne signaling molecules that can warn neighboring, undamaged plants of an impending threat, allowing them to prime their own defenses. They also play a role in attracting natural predators or parasitoids of the attacking herbivores, an indirect defense mechanism. mdpi.com Research on Nicotiana attenuata has shown that the emission of esters like cis-3-hexenylpropionate is significantly upregulated in response to simulated herbivory. mpg.de

Presence in Specific Plant Species and Ecotypes

This compound has been identified as a natural volatile component in a variety of plant species, contributing to their unique aroma profiles. Its presence has been reported in thyme, black tea (Camellia sinensis), plums (Prunus species), and fresh mangoes (Mangifera indica). ulprospector.comchemicalbook.comflavscents.comthegoodscentscompany.comscent.vn

Furthermore, detailed studies of floral fragrances have detected this compound in various species of the Nyctaginaceae family (the four o'clock family), such as in the genera Acleisanthes and Mirabilis. arizona.eduamherst.edu Its presence in the floral scent bouquet suggests a role in pollinator attraction in these species. The compound has also been identified in the floral volatile profile of highbush blueberry (Vaccinium corymbosum). nih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Pathway Step | Function | Precursors/Substrates | Products |

| 13-Lipoxygenase (13-LOX) | Biosynthesis | Oxygenation of fatty acids | Linolenic acid, O₂ | 13-Hydroperoxy-linolenic acid |

| Hydroperoxide Lyase (HPL) | Biosynthesis | Cleavage of hydroperoxides | 13-Hydroperoxy-linolenic acid | (Z)-3-Hexenal |

| Alcohol Dehydrogenase (ADH) | Biosynthesis | Reduction of aldehydes | (Z)-3-Hexenal | (Z)-3-Hexenol |

| Alcohol Acyltransferase (AAT) | Biosynthesis | Esterification | (Z)-3-Hexenol, Propionyl-CoA | This compound |

| Carboxylesterase (e.g., AtCXE12) | Metabolism | Hydrolysis of esters | This compound | (Z)-3-Hexenol, Propionic acid |

Table 2: Documented Occurrence of this compound in Flora

| Plant Species | Family | Part(s) where found | Reference(s) |

| Thyme (Thymus) | Lamiaceae | Leaves | chemicalbook.comthegoodscentscompany.com |

| Black Tea (Camellia sinensis) | Theaceae | Leaves | ulprospector.comchemicalbook.com |

| Plum (Prunus domestica) | Rosaceae | Fruit | ulprospector.comchemicalbook.com |

| Mango (Mangifera indica) | Anacardiaceae | Fruit | ulprospector.comchemicalbook.comscent.vn |

| Four o'clock family (Nyctaginaceae) | Nyctaginaceae | Flowers | arizona.eduamherst.edu |

| Highbush Blueberry (Vaccinium corymbosum) | Ericaceae | Flowers | nih.gov |

| Nicotiana attenuata | Solanaceae | Leaves (induced) | mpg.de |

Quantitative Flux Analysis of Plant-Derived Emissions

The emission of this compound from plants is a dynamic process influenced by various factors, including plant species, cultivar, environmental conditions, and biotic or abiotic stress. acs.org Quantitative analysis of these emissions provides insight into the plant's metabolic state and its interactions with the environment. Emission rates are typically measured in nanograms or micrograms per gram of tissue per hour (e.g., ng g⁻¹ h⁻¹).

Research on tomato plants (Solanum lycopersicum) has shown that the emission of this compound is significantly induced in response to bacterial infection. frontiersin.org In a study comparing healthy plants with those infected by Pseudomonas syringae, the emission of several (Z)-3-hexenyl esters, including the propionate form, was markedly increased in plants that were effectively resisting the pathogen. frontiersin.org This suggests a role for these volatile esters in plant defense signaling.

In highbush blueberry (Vaccinium corymbosum), the floral volatile profile, which includes this compound, varies depending on the cultivar. oup.com For instance, the 'Elliott' cultivar was found to emit higher quantities of hexyl propionate and other esters compared to other cultivars like 'Duke' and 'Bluecrop'. oup.com While this study focused on hexyl propionate, the co-occurrence of various esters suggests that the flux of this compound is also likely cultivar-dependent.

The following table summarizes findings on the occurrence and relative emission levels of this compound and related esters in different plant species under specific conditions.

| Plant Species | Condition / Cultivar | Compound(s) Detected | Relative Emission Level |

| Tomato (Solanum lycopersicum) | Resistant response to Pseudomonas syringae | (Z)-3-Hexenyl propionate, (Z)-3-Hexenyl butyrate (B1204436) | Significantly increased over mock-inoculated plants frontiersin.org |

| Highbush Blueberry (Vaccinium corymbosum) | 'Elliott' Cultivar | Hexyl propionate, cis-3-Hexenyl acetate (B1210297), cis-3-Hexenyl butyrate | Higher than other cultivars oup.com |

| Black Tea (Camellia sinensis) | Natural occurrence | This compound | Present chemicalbook.comperflavory.com |

| Mango (Mangifera indica) | Fresh fruit | This compound | Present chemicalbook.comperflavory.com |

| Plum (Prunus domestica) | Fruit | This compound | Present chemicalbook.comperflavory.com |

Atmospheric studies have also determined the reaction rate coefficients for the gas-phase oxidation of various cis-3-hexenyl esters, which is crucial for understanding their atmospheric lifetime and impact once emitted by plants. acs.org For example, the rate coefficient for the reaction of cis-3-hexenyl acetate with OH radicals has been measured, providing a basis for estimating the atmospheric persistence of related esters like this compound. acs.org While specific quantitative flux data for this compound across a wide range of conditions remains a subject for further detailed research, these studies highlight its role as a dynamic component of plant volatile emissions.

Atmospheric Chemistry and Environmental Transformation of Cis 3 Hexenyl Propionate

Gas-Phase Reaction Kinetics with Atmospheric Oxidants

The atmospheric fate of cis-3-Hexenyl propionate (B1217596), a volatile organic compound (VOC) released by plants, is primarily dictated by its gas-phase reactions with key atmospheric oxidants. rsc.org Understanding the kinetics and mechanisms of these reactions is crucial for accurately modeling its environmental impact and contribution to atmospheric chemistry.

Ozonolysis Reaction Mechanisms and Rate Constant Determination

The reaction with ozone (O₃) represents a significant degradation pathway for cis-3-Hexenyl propionate, particularly in polluted environments where ozone concentrations are elevated. rsc.org The reaction is initiated by the electrophilic addition of ozone to the carbon-carbon double bond in the hexenyl chain. rsc.orgacs.org

Experimental Measurement in Flow Tube Reactors

The rate constant for the gas-phase reaction of ozone with this compound has been determined experimentally using flow tube reactors. rsc.orgrsc.orgresearchgate.net In one study, the absolute rate constant was measured at 298 K and atmospheric pressure, yielding a value of (7.62 ± 0.88) × 10⁻¹⁷ cm³ per molecule per second. rsc.orgresearchgate.net This measurement was part of a broader investigation into a series of cis-3-hexenyl esters, which demonstrated that the reactivity towards ozone is influenced by the chemical structure of the ester group. rsc.orgresearchgate.net The experiments were conducted under pseudo-first-order conditions with an excess of the ester over ozone. rsc.org To ensure the accuracy of the kinetic data, potential interferences from secondary reactions, such as those involving hydroxyl (OH) radicals formed during ozonolysis, were carefully considered. rsc.orgacs.org In some experimental setups, OH radical scavengers like cyclohexane (B81311) were used to minimize these secondary effects. rsc.org

Theoretical Investigations using Density Functional Theory (DFT)

Theoretical calculations using Density Functional Theory (DFT) have been employed to complement experimental findings and provide deeper insight into the ozonolysis mechanism of this compound. rsc.orgrsc.orgresearchgate.net These studies have typically utilized functionals such as BHandHLYP with basis sets like 6-311+G(d,p) to optimize the geometries of reactants, transition states, and products. rsc.orgrsc.org DFT calculations help to elucidate the potential energy surface of the reaction, identifying the most favorable reaction pathways. rsc.org The initial step of the reaction is the 1,3-dipolar cycloaddition of ozone to the C=C double bond, leading to the formation of a primary ozonide (POZ), also known as a 1,2,3-trioxolane. rsc.orgacs.org This intermediate is highly unstable and rapidly decomposes into a carbonyl compound and a Criegee Intermediate (CI). acs.orgacs.org For this compound, the decomposition of the primary ozonide is expected to yield propanal and a propionate-containing Criegee intermediate.

Influence of Molecular Structure on Ozonolysis Reactivity

The reactivity of cis-3-hexenyl esters towards ozone is demonstrably influenced by the nature of the substituent group attached to the hexenyl backbone. rsc.orgresearchgate.net Studies have shown a clear trend in reactivity across a series of these esters. For instance, the rate constant for the reaction of ozone with cis-3-hexenyl esters increases with the size of the alkyl group in the ester functionality. rsc.org This is attributed to the electron-donating effect of the alkyl groups, which increases the electron density at the C=C double bond, making it more susceptible to electrophilic attack by ozone. rsc.org For example, the rate constant for cis-3-Hexenyl butyrate (B1204436) is higher than that for this compound, which in turn is higher than that for cis-3-Hexenyl acetate (B1210297) and formate (B1220265). rsc.orgresearchgate.net This trend underscores the role of electronic effects in dictating the atmospheric degradation rates of these compounds.

Hydroxyl Radical (OH) Initiated Oxidation Kinetics and Mechanisms

The reaction with the hydroxyl radical (OH) is a major atmospheric removal pathway for a vast number of VOCs, including this compound. nih.gov While no direct experimental kinetic data for the reaction of OH with this compound was found in the provided search results, studies on analogous cis-3-hexenyl esters provide valuable insights.

Recent investigations have determined the gas-phase reaction rate coefficients for a series of seven cis-3-hexenyl esters with OH radicals. nih.gov These experiments were conducted in simulation chambers at atmospheric pressure and room temperature, using relative rate methods. nih.govresearchgate.net For example, the rate coefficient for cis-3-hexenyl acetate was determined to be (4.19 ± 0.38) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net Another study reported a value of (7.84 ± 1.64) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the same reaction. nih.gov For cis-3-hexenyl formate, a rate coefficient of (4.13 ± 0.45) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ has been reported. nih.gov

The primary mechanism for the OH-initiated oxidation of unsaturated esters like this compound is the addition of the OH radical to the carbon-carbon double bond, which is generally the dominant pathway over hydrogen abstraction from other parts of the molecule. nih.gov Theoretical studies on similar compounds, such as other unsaturated esters, have utilized methods like DFT to explore the reaction pathways and predict the branching ratios for OH addition versus H-abstraction. acs.org

The atmospheric lifetime of this compound with respect to its reaction with OH radicals is expected to be relatively short, likely on the order of hours, making this a significant channel for its removal from the atmosphere. researchgate.net The products of this oxidation process contribute to the formation of secondary organic aerosols (SOA) and other atmospheric constituents. nih.govacs.org

Experimental Determination of Rate Coefficients

The rate at which this compound is removed from the atmosphere is dictated by its reaction rate coefficients with various oxidants. The dominant removal pathway during the daytime is typically oxidation initiated by OH radicals. nih.gov However, reactions with ozone can also be a significant degradation channel, especially in polluted environments. rsc.org

A 2018 study by Zhang et al. provided the first experimental kinetic data for the gas-phase reaction of this compound with ozone. rsc.orgrsc.org Using an absolute method in a flow tube reactor at 298 K and atmospheric pressure, they determined the rate constant. rsc.orgrsc.orgresearchgate.net This value is part of a series of measurements for different cis-3-hexenyl esters, which demonstrated that reactivity with ozone increases with the size of the ester's acyl group. rsc.org

While experimental values for the reaction with OH radicals are available for other esters in the series, such as the formate and acetate, a specific experimentally determined value for this compound is not yet published in the literature. acs.org However, its reactivity can be estimated through structure-activity relationships (see 3.1.2.3).

Table 1: Experimental Rate Coefficient for the Reaction of this compound with Ozone

| Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Method | Source(s) |

|---|---|---|---|

| Ozone (O₃) | (7.62 ± 0.88) × 10⁻¹⁷ | Absolute (Flow Tube Reactor) | rsc.orgrsc.orgresearchgate.net |

Computational Modeling of Reaction Pathways

To complement experimental findings, computational chemistry is used to elucidate reaction mechanisms. Zhang et al. (2018) employed density functional theory (DFT) at the BHandHLYP/6-311+G(d,p) level of theory to model the reaction between this compound and ozone. rsc.orgrsc.orgrsc.org

Their calculations confirmed that the reaction is initiated by the 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide. rsc.org This is consistent with the well-established Criegee mechanism for the ozonolysis of alkenes. The primary ozonide rapidly decomposes into two sets of primary products: a Criegee intermediate and a carbonyl compound. For this compound, this decomposition is expected to yield propanal and a propionate-substituted Criegee intermediate, as well as a propyl Criegee intermediate and 3-oxopropyl propionate. These highly reactive Criegee intermediates can then undergo further reactions in the atmosphere, contributing to the formation of other pollutants and SOA. rsc.org The theoretical calculations of the rate constant were in good agreement with the experimental values. rsc.org

Structure-Activity Relationship (SAR) Analysis of OH Reactivity

Structure-Activity Relationships (SARs) are used to estimate rate coefficients for compounds that have not been studied experimentally. The reactivity of cis-3-hexenyl esters towards both OH radicals and ozone is strongly influenced by the structure of the acyl group attached to the hexenyl backbone. rsc.orgresearchgate.net

For reactions with ozone, the experimental work by Zhang et al. shows a clear trend: the rate constant increases as the alkyl chain of the ester group gets larger (formate < acetate < propionate < butyrate). rsc.orgrsc.org This suggests that the alkyl group weakens the electron-withdrawing effect of the ester functionality, making the C=C double bond more susceptible to electrophilic attack by ozone. rsc.org

Reactions with Other Atmospheric Species (e.g., NO₃, Cl)

Besides OH and O₃, this compound can be removed from the atmosphere by reactions with the nitrate (B79036) radical (NO₃) and chlorine (Cl) atoms. The NO₃ radical is the most important oxidant during nighttime, while Cl atoms can be significant in marine and coastal areas or in regions with industrial chlorine sources. mdpi.comrsc.org

Direct experimental kinetic data for the reactions of this compound with NO₃ and Cl are currently unavailable. rsc.org However, their rate constants have been estimated using theoretical methods based on the compound's highest occupied molecular orbital (HOMO) energies. rsc.org For context, the experimentally determined rate constant for the reaction of the related compound, cis-3-hexenyl acetate, with NO₃ is (2.46 ± 0.75) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.orgresearchgate.net The reaction rate for the parent alkene, cis-3-hexene, with Cl atoms has been measured at (4.13 ± 0.51) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. scielo.br These values indicate that reactions with NO₃ and Cl are rapid and constitute important removal pathways. rsc.org

Atmospheric Lifetime Estimation and Degradation Pathways

The atmospheric lifetime of a compound is the average time it survives before being removed by chemical reaction or physical deposition. It is a crucial parameter for determining how far the compound can be transported from its source. The lifetime (τ) with respect to a specific oxidant [X] is calculated as τ = 1/(k[X]), where k is the reaction rate coefficient. rsc.org

The atmospheric lifetime of this compound is short, on the order of a few hours, indicating that it is primarily a local to regional pollutant. rsc.org Reactions with OH, NO₃, and O₃ are all significant sinks. rsc.org The table below, based on estimated and experimental rate constants and typical atmospheric oxidant concentrations, summarizes the calculated lifetimes.

Table 2: Estimated Atmospheric Lifetimes of this compound

| Oxidant | Assumed Average Concentration (molecule cm⁻³) | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Calculated Lifetime (τ) | Source(s) |

|---|---|---|---|---|

| OH Radical | 2.0 × 10⁶ | 6.51 × 10⁻¹¹ (estimated) | 2.1 hours | rsc.org |

| O₃ | 7.0 × 10¹¹ | 7.62 × 10⁻¹⁷ (experimental) | 5.2 hours | rsc.orgrsc.org |

| NO₃ Radical | 5.0 × 10⁸ | 2.76 × 10⁻¹³ (estimated) | 2.0 hours | rsc.org |

Note: Lifetimes are calculated from rate constants presented by Zhang et al. (2018). The OH and NO₃ rate coefficients are estimations from that study.

The degradation pathways initiated by these oxidants lead to the formation of smaller, more oxidized products, including carbonyls like propanal and organic acids. acs.org These reactions contribute to the complex chemical cycles in the troposphere. rsc.org

Secondary Organic Aerosol (SOA) Formation Potential from this compound Oxidation

The atmospheric oxidation of volatile organic compounds can lead to the formation of low-volatility products that partition into the particle phase, creating secondary organic aerosols (SOA). SOA impacts Earth's radiative balance and human health. acs.org

While specific SOA yield data for this compound have not been reported, studies on analogous GLVs confirm their potential as SOA precursors. nih.govacs.org For instance, the oxidation of cis-3-hexenyl acetate by both OH radicals and ozone has been shown to produce SOA, with molar yields of 0.9% and 8.5%, respectively. nih.govacs.org The ozonolysis reaction products of this compound, such as functionalized esters and carbonyls, are expected to contribute to the formation of SOA. rsc.org The structure of the ester can influence the SOA yield; for example, the acetate functionality in cis-3-hexenyl acetate is thought to inhibit some oligomer formation in the particle phase compared to its corresponding alcohol, cis-3-hexen-1-ol. The larger propionate group may similarly influence particle-phase chemistry and the ultimate SOA yield.

Implications for Air Quality Modeling and Environmental Assessment

Understanding the atmospheric chemistry of this compound is essential for accurate environmental assessment and for the development of robust air quality models. rsc.orgrsc.org As a biogenic volatile organic compound, its emissions can be significant, especially on local and regional scales following events like harvests or grass mowing. mdpi.com

The short atmospheric lifetime of this compound means its impact is concentrated closer to its sources. rsc.org Its rapid reactions contribute to the formation of ground-level ozone and SOA, both of which are regulated air pollutants with known adverse health and environmental effects. rsc.orgmdpi.com To accurately predict the concentrations of these secondary pollutants, chemical transport models require precise input data, including emission rates and reaction rate coefficients for precursor compounds like this compound. rsc.orgrsc.org The lack of complete experimental kinetic data, particularly for reactions with OH, NO₃, and Cl, highlights a gap in our understanding and introduces uncertainty into these models. rsc.org Therefore, further studies are needed to refine these parameters and improve the accuracy of air quality predictions. rsc.orgrsc.org

Chemical Synthesis and Advanced Synthetic Methodologies for Cis 3 Hexenyl Propionate

Esterification Chemistry from cis-3-Hexenol and Propionic Acid

The most direct and conventional method for synthesizing cis-3-Hexenyl propionate (B1217596) is through the Fischer-Speier esterification of its constituent alcohol and carboxylic acid. This involves the reaction of cis-3-Hexenol with propionic acid, typically in the presence of an acid catalyst.

The general reaction is as follows:

cis-CH₃CH₂CH=CHCH₂CH₂OH + CH₃CH₂COOH ⇌ cis-CH₃CH₂CH=CHCH₂CH₂OOCCH₂CH₃ + H₂O

While effective, this method often requires elevated temperatures and the use of strong mineral acids (like sulfuric acid or p-toluenesulfonic acid) as catalysts, which can lead to side reactions such as dehydration of the alcohol or isomerization of the double bond. The purification of the final product from the catalyst and solvent is also a necessary downstream processing step.

Stereoselective Synthesis and Isomeric Purity Control

The characteristic green aroma of cis-3-Hexenyl propionate is intrinsically linked to the cis (or Z) configuration of the double bond. The corresponding trans isomer possesses a different, less desirable aroma profile. Therefore, controlling the stereochemistry during synthesis is of paramount importance to ensure the quality of the final product.

The primary strategy for achieving high isomeric purity in the final ester product is to start with a raw material of high isomeric purity. The stereoselectivity of the synthesis is largely dependent on the stereochemical integrity of the starting alcohol, cis-3-Hexenol. google.com The esterification reaction itself, whether acid-catalyzed or enzyme-catalyzed, does not typically affect the configuration of the existing double bond in the alcohol moiety, provided that harsh conditions that could induce isomerization are avoided.

The synthesis of cis-3-Hexenol with high cis selectivity is a well-established field. google.com One common method involves the semi-hydrogenation of 3-hexyn-1-ol (B147329) over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalytic system selectively hydrogenates the alkyne to a cis-alkene without further reduction to the alkane.

Reaction for starting material synthesis: CH₃CH₂C≡CCH₂CH₂OH + H₂ (Lindlar's catalyst) → cis-CH₃CH₂CH=CHCH₂CH₂OH

By using highly pure cis-3-Hexenol derived from such stereoselective methods, the subsequent esterification can produce this compound with a correspondingly high isomeric purity, often exceeding 98%. rsc.org Quality control and analysis, typically using gas chromatography (GC), are essential to verify the isomeric ratio in the final product. chemicalbook.com

Development of Green Chemistry Approaches for Production

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of flavor esters is no exception. Green chemistry approaches for this compound focus on the use of biocatalysis, which offers mild reaction conditions, high selectivity, and reduced environmental impact.

Enzymatic synthesis, particularly using lipases, has emerged as a powerful alternative to traditional chemical methods. researchgate.net Lipases can catalyze esterification or transesterification reactions with high efficiency and selectivity under mild temperature and pressure conditions, often in solvent-free systems or in non-hazardous organic solvents. researchgate.netmdpi.com This circumvents the need for harsh acid catalysts and high temperatures, which can degrade the product or alter its stereochemistry.

Several studies have explored the use of immobilized lipases for the synthesis of cis-3-hexenyl esters. Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. For instance, lipases from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei (Lipozyme IM), and Aspergillus oryzae have been successfully employed. researchgate.netresearchgate.netgoogle.com These enzymatic reactions can achieve high conversion yields, sometimes exceeding 90%. researchgate.netresearchgate.net

The choice of acyl donor (in transesterification), solvent, temperature, and water content are critical parameters that are optimized to maximize the yield and reaction rate. For example, the lipase-catalyzed synthesis of the related cis-3-hexenyl acetate has been extensively studied, with yields up to 98% being reported under optimized conditions. researchgate.net These findings are directly applicable to the synthesis of the propionate ester.

Table 1: Research Findings in Lipase-Catalyzed Synthesis of cis-3-Hexenyl Esters

| Enzyme Source | Reaction Type | Substrates | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Candida antarctica (Novozym 435) | Transesterification | cis-3-Hexen-1-ol, Triacetin | Green Solvents | High yields (>90%) were achieved for cis-3-hexen-1-yl acetate. | researchgate.net |

| Rhizomucor miehei (Lipozyme IM-77) | Transesterification | cis-3-Hexen-1-ol, Triacetin | n-Hexane | A molar conversion of 81% was obtained for cis-3-hexen-1-yl acetate. | researchgate.net |

| Aspergillus oryzae (Mycelium-bound) | Esterification | cis-3-Hexen-1-ol, Acetic Acid | Organic Solvent | Yields of 98% were achieved for cis-3-hexen-1-yl acetate; biocatalyst could be recycled five times. | researchgate.net |

| Candida rugosa | Hydrolysis/Esterification | Neutral Fats (e.g., Linseed Oil) | Aqueous Buffer | Biosynthesis of the precursor cis-3-Hexenol from neutral fats was demonstrated. | google.com |

These green approaches not only provide an efficient route to high-purity this compound but also align with the growing demand for natural and sustainably produced ingredients in the flavor and fragrance industry.

Biological and Ecological Roles Beyond Direct Human Application

Interplant Communication and Stress Response Signaling

Plants have evolved sophisticated mechanisms to communicate with each other, particularly in response to environmental stressors. nih.gov Volatile organic compounds are crucial signaling molecules in this communication network. nih.gov When a plant is subjected to stress, such as mechanical damage, herbivore attack, or drought, it releases a blend of VOCs, including cis-3-hexenyl esters. acs.orgmdpi.com These airborne signals can be perceived by neighboring plants, which then "eavesdrop" on the chemical cues to prepare for impending threats. nih.gov

Ecological Interactions with Insects and Other Organisms (e.g., Pollinator Attraction, Pest Management)

The influence of cis-3-hexenyl propionate (B1217596) extends to interactions with various organisms, notably insects. This compound can act as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms.

Pollinator Attraction: Floral scents are complex mixtures of volatile compounds that play a critical role in attracting pollinators. Cis-3-hexenyl propionate is a component of the floral volatile profiles of several plant species, including certain varieties of highbush blueberry and those in the Nyctaginaceae family. amherst.edunih.gov Studies have shown that this ester, along with other floral volatiles, can attract beneficial insects, thereby promoting pollination. chemimpex.com For example, a study on strawberry flowers revealed that bee species showed strong responses to a blend of floral compounds that included (Z)-3-hexenyl propionate. nih.gov

Pest Management: Beyond attracting pollinators, this compound is involved in pest management through both direct and indirect defense mechanisms. google.com As a component of herbivore-induced plant volatiles (HIPVs), it can repel pests. google.com For instance, some (Z)-3-hexenyl esters emitted by damaged tobacco plants have been found to deter female Heliothis virescens moths from laying eggs. usp.br

Furthermore, these volatiles can attract the natural enemies of herbivores, a phenomenon known as indirect defense. nih.govnih.gov This tritrophic interaction, involving the plant, the herbivore, and the herbivore's predator or parasitoid, is a cornerstone of biological pest control. The application of (Z)-3-hexenyl propionate has been shown to induce defensive responses in crops like tomatoes, making them more resistant to pest attacks without negatively impacting the presence of beneficial predatory insects. google.com

Modulation of Plant Stomatal Function and Immunity

Stomata, the small pores on the surface of leaves, are critical for gas exchange but also serve as entry points for pathogens. The regulation of stomatal opening and closing is therefore vital for plant health. Research has identified certain green leaf volatile esters, including those related to this compound, as natural inducers of stomatal closure. nih.govresearchgate.net

A study on tomato plants demonstrated that treatment with (Z)-3-hexenyl butyrate (B1204436), a closely related ester, resulted in stomatal closure and enhanced resistance to bacterial infection. researchgate.net This response is a key component of stomatal immunity. The mechanism involves the perception of the volatile signal, which then initiates a signaling cascade leading to the closure of stomatal pores. nih.gov This action helps to prevent water loss during drought and restricts the entry of pathogens. mdpi.comnih.gov Studies have shown that the application of (Z)-3-hexenyl propionate can trigger stomatal closure in response to infection. mdpi.com

Induction of Plant Defense Mechanisms and Secondary Metabolite Production

Exposure to this compound and related GLVs can induce and prime a plant's defense mechanisms, leading to a more robust and rapid response upon subsequent attack. acs.orggoogle.com This priming effect means that the plant is prepared to defend itself without having to fully activate its defenses, which can be energetically costly. nih.gov

The application of (Z)-3-hexenyl esters can stimulate both direct and indirect defenses in plants. google.com Direct defenses include the production of compounds that are toxic or deterrent to herbivores. Indirect defenses involve the release of volatiles that attract the natural enemies of these herbivores. google.com

Furthermore, the perception of these volatile signals can lead to the upregulation of defense-related genes and the production of secondary metabolites. researchgate.net For example, research has shown that exposure to (Z)-3-hexenyl acetate (B1210297), another related GLV, can prime the release of terpene volatiles and increase the concentration of defense-related hormones like jasmonic acid in hybrid poplar trees following herbivory. nih.gov While direct research on this compound's specific role in secondary metabolite production is ongoing, the known functions of closely related GLVs suggest its involvement in these complex defensive pathways.

Computational Chemistry and Advanced Theoretical Studies of Cis 3 Hexenyl Propionate

Quantum Chemical Characterization of Molecular Properties and Conformers

Quantum chemical calculations are fundamental to determining the intrinsic properties of cis-3-Hexenyl propionate (B1217596). These ab initio methods solve the electronic Schrödinger equation to describe the molecule's electronic structure, stable geometries (conformers), and vibrational frequencies.

Detailed research findings on the atmospheric reactions of cis-3-Hexenyl propionate have utilized Density Functional Theory (DFT) for such characterizations. rsc.orgrsc.org Geometry optimizations, energy calculations, and harmonic vibrational frequency analyses are typically performed to identify all stationary points on the potential energy surface. acs.orgacs.org A key approach involves using a specific functional, such as the BHandHLYP functional, combined with a basis set like 6-311+G(d,p), to ensure accurate descriptions. rsc.orgacs.org For a flexible molecule like this compound, multiple conformers exist due to rotation around single bonds. Theoretical studies account for this by performing calculations on various conformers, such as cis and trans forms related to the ester group, to determine the most stable structures and their relative energies. rsc.orgacs.org The successful identification of a stable conformer (a local minimum on the potential energy surface) is confirmed when all calculated vibrational frequencies are positive, whereas a transition state is characterized by having one imaginary frequency. acs.org These foundational calculations are performed using specialized software packages like Gaussian 09. rsc.orgacs.org

Table 1: Computational Methods in Quantum Chemical Studies of this compound Press the button to interact with the table data.

Reaction Pathway Energetics and Transition State Analysis

Understanding the atmospheric fate of this compound requires detailed knowledge of its reaction kinetics and mechanisms with key atmospheric oxidants like ozone (O₃). Computational chemistry plays a vital role in elucidating these reaction pathways.

In the case of the ozonolysis of this compound, theoretical calculations using the BHandHLYP/6-311+G(d,p) level of theory have produced rate constants that are in good agreement with experimental values measured in laboratory settings. rsc.orgacs.org A study measured the rate constant for the reaction of O₃ with this compound at 298 K to be (7.62 ± 0.88) x 10⁻¹⁷ cm³ per molecule per s. rsc.orgacs.orgacs.org This close agreement between theory and experiment validates the computational model and provides a deeper understanding of the reaction mechanism. acs.org

Table 2: Experimental and Calculated Rate Constants for the Gas-Phase Reaction of cis-3-Hexenyl Esters with Ozone (O₃) at 298 K Press the button to interact with the table data.

Development and Application of Structure-Activity Relationship (SAR) Models

Research has shown that the reactivity of cis-3-hexenyl esters towards O₃ is clearly dependent on their chemical structure, particularly the nature of the substituent group attached to the ester moiety. rsc.orgacs.org As the alkyl chain of the ester group increases in length (from formate (B1220265) to butyrate), the rate constant for the reaction with ozone also increases. acs.orgacs.org This trend is observed in experimental data and can be rationalized by the electron-donating effect of larger alkyl groups, which can influence the electron density of the C=C double bond where the ozone attack occurs. Various SAR methodologies have been employed to estimate rate coefficients for these reactions, and the results are often compared with experimental findings to validate and refine the models. nih.govresearchgate.net The kinetic data for this compound and its analogs contribute to the further development of SARs, making them more predictive for other oxygenated volatile organic compounds. mdpi.com

Table 3: Influence of Ester Substituent on Experimental Reaction Rate Constants with O₃ Press the button to interact with the table data.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. This method can reveal valuable information about the interactions of a molecule within a specific environment, such as at an air-water interface or within a biological membrane.

While extensive quantum chemical studies exist for this compound, specific MD simulation studies focusing solely on this compound are not prominent in the reviewed literature. However, MD simulations have been performed on other closely related Green Leaf Volatiles (GLVs), providing a framework for how this compound might behave. rsc.orgacs.org For instance, classical MD simulations and potential of mean force (PMF) calculations have been used to investigate the behavior of GLVs like 2-methyl-3-buten-2-ol (B93329) (MBO), cis-3-hexen-1-ol, and cis-3-hexenyl acetate (B1210297) at atmospheric air-water interfaces. rsc.orgacs.orgmdpi.com These studies consistently show that GLVs have a strong thermodynamic preference to adsorb and remain at the air-water interface rather than dissolving into the bulk water phase or staying in the gas phase. rsc.orgacs.orgnih.gov The simulations indicate that at the interface, the polar oxygenated groups of the GLVs tend to point towards the water phase. nih.govmdpi.com This interfacial activity suggests that chemical reactions between GLVs and atmospheric oxidants are most likely to occur at these interfaces, a finding with significant implications for the mechanisms of secondary organic aerosol (SOA) formation. acs.orgnih.gov Although direct MD data for this compound is limited, the results from these related compounds suggest it would exhibit similar surface-active behavior.

Analytical Chemistry Methodologies in Cis 3 Hexenyl Propionate Research

Gas Chromatography-Flame Ionization Detection (GC-FID) for Kinetic Studies

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantitative analysis in kinetic studies of cis-3-hexenyl propionate (B1217596). Its application is critical for determining the rate at which this compound reacts with atmospheric oxidants like ozone.

In a typical experimental setup, kinetic studies are performed in a flow tube reactor at controlled temperatures and atmospheric pressure. mdpi.com A known concentration of cis-3-hexenyl propionate is introduced into the reactor along with the oxidant. The concentration of the ester is monitored over time using a gas chromatograph equipped with a flame ionization detector (GC-FID). oup.com For instance, in studies investigating the reaction of cis-3-hexenyl esters with ozone, an Agilent Technologies 7820A GC-FID has been used. oup.com Before initiating the kinetic experiments, the wall loss of the ester within the flow tube is measured in the absence of the oxidant to ensure it is negligible and will not interfere with the reaction rate measurements. oup.com The initial concentrations of cis-3-hexenyl esters in such studies are typically in the range of 1.51–6.51 x 10¹⁴ molecules per cm³. oup.com The high sensitivity and reliability of the FID for hydrocarbon compounds make it ideal for tracking the decay of the parent compound, allowing for the calculation of reaction rate constants. mdpi.com This provides crucial data for atmospheric models that predict the environmental fate and impact of these volatile compounds. mdpi.com

A 2018 study provided the first kinetic data for the reaction of this compound with ozone, demonstrating the utility of this method. mdpi.com The rate constants for several cis-3-hexenyl esters were determined, highlighting how the ester group's structure influences reactivity. mdpi.comoup.com

Table 1: Absolute Rate Constants for the Gas-Phase Reaction of Ozone (O₃) with cis-3-Hexenyl Esters at 298 K Data sourced from Zhang et al., 2018. mdpi.comoup.com

| Compound | Rate Constant (k) (10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| cis-3-Hexenyl formate (B1220265) | 4.06 ± 0.66 |

| cis-3-Hexenyl acetate (B1210297) | 5.77 ± 0.70 |

| This compound | 7.62 ± 0.88 |

| cis-3-Hexenyl butyrate (B1204436) | 12.34 ± 1.59 |

In situ Long-Path Fourier Transform Infrared (FTIR) Spectroscopy in Gas-Phase Studies

In situ long-path Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the gas-phase reactions of cis-3-hexenyl esters under simulated atmospheric conditions. semanticscholar.org This method allows for the simultaneous measurement of multiple reactants and products in real-time within a large environmental simulation chamber. semanticscholar.orgmdpi.com

Experiments are typically conducted in large-volume chambers made of quartz or Teflon at controlled temperature and pressure (e.g., 298 K and 1000 mbar). semanticscholar.org To achieve the necessary sensitivity for detecting trace gas concentrations, a multiple-reflection mirror system, such as a White-type system, is installed inside the chamber. mdpi.com This system can generate a total optical path length of hundreds of meters (e.g., 492 ± 1 m), which is coupled to an FTIR spectrometer. mdpi.com A liquid-nitrogen-cooled detector, like a mercury-cadmium-telluride (MCT) detector, is often used for its high sensitivity. mdpi.com IR spectra are recorded across a wide spectral range (e.g., 4000–700 cm⁻¹) at a resolution of 1 cm⁻¹, allowing for the specific identification and quantification of different compounds based on their unique infrared absorption bands. mdpi.com

This technique has been successfully employed in relative kinetic studies to determine the reaction rate coefficients of various cis-3-hexenyl esters with hydroxyl (OH) radicals. semanticscholar.org While some studies did not include this compound specifically, they establish the methodology for this class of compounds. deepdyve.com In these experiments, the decay of the target ester is monitored relative to a reference compound with a known OH reaction rate coefficient. mdpi.com

Table 2: Gas-Phase Reaction Rate Coefficients for OH Radicals with Various cis-3-Hexenyl Esters Data sourced from Mairean et al., 2024. semanticscholar.orgdeepdyve.com

| Compound | Abbreviation | Rate Coefficient (k) (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| cis-3-Hexenyl formate | Z3HF | 4.13 ± 0.45 |

| cis-3-Hexenyl acetate | Z3HAc | 4.19 ± 0.38 |

| cis-3-Hexenyl isobutyrate | Z3HiB | 4.84 ± 0.39 |

| cis-3-Hexenyl hexanoate | Z3HH | 7.00 ± 0.56 |

| cis-3-Hexenyl benzoate | Z3HBz | 3.41 ± 0.28 |

Mass Spectrometry for Identification of Oxidation Products and Metabolites

Mass Spectrometry (MS), most commonly coupled with Gas Chromatography (GC-MS), is the definitive technique for identifying the complex array of products formed from the oxidation and metabolism of this compound and related green leaf volatiles (GLVs). mdpi.comfrontiersin.org The high sensitivity and structural elucidation capabilities of MS are indispensable for unraveling the chemical pathways of GLV degradation in the environment and in biological systems. frontiersin.org

The analysis typically involves extracting volatile products from a sample matrix, often using a solvent-free method like headspace solid-phase microextraction (SPME), before introduction into the GC-MS system. semanticscholar.org The gas chromatograph separates the individual components of the mixture, which are then ionized and fragmented in the mass spectrometer. oup.com The resulting mass spectrum for each component serves as a chemical fingerprint. Identification is achieved by comparing these spectra to those in extensive spectral libraries, such as the National Institute of Standards and Technology (NIST) library, and by matching retention indices with known standards. oup.com

Research on the atmospheric oxidation and biological transformation of C6 GLVs has identified a range of smaller, more functionalized molecules. mdpi.comfrontiersin.org The initial oxidation of cis-3-hexenyl esters is expected to attack the carbon-carbon double bond, leading to the formation of aldehydes. Subsequent reactions can produce a variety of other compounds.

Table 3: Common Metabolites and Oxidation Products Identified in C6 Green Leaf Volatile Research Data compiled from studies on the analysis of green leaf volatiles. mdpi.comfrontiersin.org

| Compound Name | Chemical Formula | Commonly Identified In |

|---|---|---|

| Hexanal | C₆H₁₂O | Grapes, Apricots, Damaged Leaves |

| (E)-2-Hexenal | C₆H₁₀O | Grapes, Damaged Leaves |

| (Z)-3-Hexenal | C₆H₁₀O | Damaged Leaves (GLV-burst) |

| 1-Hexanol | C₆H₁₄O | Grapes, Apricots |

| (Z)-3-Hexen-1-ol | C₆H₁₂O | Grapes, Green Tea |

| (E)-2-Hexen-1-ol | C₆H₁₂O | Grapes |

Advanced Chromatographic Separations for Isomer Analysis

The synthesis and natural occurrence of this compound can be accompanied by its geometric isomer, trans-3-hexenyl propionate, as well as other positional isomers. Standard chromatographic methods may fail to adequately separate these closely related compounds. Therefore, advanced chromatographic techniques are essential for accurate isomer analysis, which is crucial for quality control and for studying the specific biological and atmospheric activities of each isomer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one such advanced method. A preparative group separation of cis- and trans-isomers of unsaturated fatty acid methyl esters has been successfully achieved using an isocratic RP-HPLC method with acetonitrile (B52724) as the mobile phase. nih.gov Columns with specific stationary phases, such as a C18 bonded with cholesterol (COSMOSIL Cholester), have demonstrated the ability to readily separate trans-isomers from their corresponding cis-isomers. nih.gov This approach allows for the collection of pure isomer fractions, which can then be analyzed further, for example by GC, for more precise quantification. nih.gov

For highly complex volatile mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a mass spectrometer (often a high-resolution Time-of-Flight MS) offers unparalleled separation power. nih.gov In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. nih.gov This two-dimensional separation spreads the compounds across a 2D plane, resolving co-elutions that occur in single-column GC. nih.gov This technique has been used to separate cis- and trans-3-hexen-1-ol (B1233542) in wine samples, demonstrating its applicability for resolving the geometric isomers of C6 compounds and their derivatives. nih.gov

Table 4: Comparison of Advanced Chromatographic Techniques for Isomer Separation

| Technique | Principle of Separation | Key Advantage for Isomer Analysis | Example Application |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase and a polar mobile phase. Trans isomers are generally less retained than cis isomers. | Effective for preparative-scale separation of cis/trans isomers for purity assessment and further analysis. | Separation of cis- and trans- fatty acid methyl esters. nih.gov |

| Comprehensive 2D GC (GC×GC-MS) | Two sequential columns with different selectivity (e.g., non-polar then polar) provide orthogonal separation. | Extremely high peak capacity and resolution, ideal for separating isomers in highly complex matrices. | Separation of cis- and trans-3-hexen-1-ol in wine volatiles. nih.gov |

Environmental and Toxicological Risk Research of Cis 3 Hexenyl Propionate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity

In the absence of comprehensive experimental data for every chemical, Quantitative Structure-Activity Relationship (QSAR) models serve as essential predictive tools in toxicology. These in silico methods estimate the biological activity of a substance based on its molecular structure, helping to fill data gaps for risk assessment as encouraged by regulations like REACH. researchgate.netnih.gov For fragrance materials, organizations like the Research Institute for Fragrance Materials (RIFM) have developed strategies to prioritize ingredients for risk assessment, often employing QSAR to predict environmental and toxicological endpoints. researchgate.netresearchgate.net

The potential risk of fragrance ingredients to the aquatic environment is often characterized by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.netresearchgate.net If the PEC/PNEC ratio is below one, the substance is generally considered to have a negligible risk to the aquatic environment at current usage levels. researchgate.net

When experimental aquatic toxicity data is unavailable, the PNEC can be derived from QSAR predictions. researchgate.netresearchgate.net QSAR models for aquatic toxicity are developed using large datasets of diverse organic chemicals and various molecular descriptors. oup.comeuropa.eu For instance, models may predict the 96-hour lethal concentration (LC50) for fish species like the fathead minnow (Pimephales promelas). nih.gov These models often group chemicals by their mode of action, such as non-polar narcosis, polar narcosis, or reactivity, to improve predictive accuracy. europa.eu For cis-3-Hexenyl propionate (B1217596), while specific QSAR model outputs are not publicly detailed, the general approach involves applying a conservative assessment factor to the QSAR-predicted endpoint to ensure an adequate margin of safety in the PNEC calculation. researchgate.netresearchgate.net Although some safety data sheets indicate that 100% of the substance consists of components with unknown acute hazards to the aquatic environment, this highlights the importance of predictive models in preliminary risk characterization. vigon.com

Table 1: Acute Toxicity Data for cis-3-Hexenyl Propionate

| Test Type | Species | Route | Result | Citation |

| LD50 | Rat | Oral | >5000 mg/kg | aurochemicals.com |

| LD50 | Rabbit | Dermal | >5000 mg/kg | aurochemicals.com |

This table presents available acute toxicity data, which serves as a baseline for more complex toxicological modeling.

Developmental and reproductive toxicity are critical endpoints in chemical safety assessment. researchgate.net QSAR models for developmental toxicity have been developed under initiatives like the European CAESAR project to support REACH legislation, aiming to reduce animal testing. researchgate.net

An established approach for assessing the risk of chemicals with limited data is the Threshold of Toxicological Concern (TTC). researchgate.netresearchgate.net This concept provides a conservative exposure level below which there is a low probability of adverse health effects. researchgate.net Chemicals are grouped into Cramer Classes based on their molecular structure and predicted metabolic pathways. regulations.gov this compound falls into Cramer Class I, which represents substances with simple structures and efficient metabolic pathways, suggesting a low order of toxicity. regulations.gov The TTC for Cramer Class I is considered to be protective for reproductive and developmental endpoints. researchgate.netresearchgate.net

Table 2: Human Exposure Thresholds by Cramer Class

| Cramer Class | Fifth Percentile NOEL (No-Observed-Effect-Level) | Relevance to this compound | Citation |

| Class I | 3 mg/kg/day | Applicable Class | regulations.gov |

| Class II | 0.91 mg/kg/day | Not Applicable | regulations.gov |

| Class III | 0.15 mg/kg/day | Not Applicable | regulations.gov |

Aquatic Toxicity Prediction

Research on Atmospheric Exposure and Risk Characterization

This compound is a Green Leaf Volatile (GLV), a class of biogenic volatile organic compounds (BVOCs) emitted by plants, particularly when damaged. mdpi.comresearchgate.net These compounds are esters synthesized from (Z)-3-hexenol. mdpi.com Once released into the atmosphere, GLVs are chemically transformed by reacting with major atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). mdpi.com

The reaction of unsaturated esters like this compound with these oxidants is a significant process. The double bond in the hexenyl moiety is particularly susceptible to attack. Ozonolysis of the double bond proceeds via the Criegee mechanism, leading to the formation of smaller, often more oxygenated, volatile compounds and contributing to the formation of Secondary Organic Aerosols (SOAs). mdpi.com The formation of SOAs from biogenic precursors is a key area of atmospheric chemistry research, as these aerosols impact air quality and climate. The atmospheric lifetime and transformation products of this compound are thus crucial for characterizing its environmental exposure and risk profile.

Investigation of Biological Response Mechanisms from Environmental Exposure

As a GLV, this compound is part of a sophisticated plant communication and defense system. researchgate.net Plants release a burst of GLVs almost immediately in response to stresses like mechanical wounding or herbivore attacks. researchgate.netnih.gov These volatiles can have direct effects, such as deterring herbivores or acting as bactericidal and fungicidal agents. researchgate.netnih.gov

Furthermore, GLVs function as crucial signaling molecules in indirect defense. They can attract natural predators of the attacking herbivores, effectively calling for reinforcements. researchgate.netnih.gov Neighboring plants can also "eavesdrop" on these chemical signals, prompting them to prime or activate their own defenses in preparation for an impending threat. researchgate.net

The biological response to GLV esters often involves metabolic conversion. In plant tissues, esters like (Z)-3-hexenyl acetate (B1210297) are rapidly hydrolyzed by carboxylesterases into their corresponding alcohol, (Z)-3-hexenol. nih.gov This conversion is considered a conserved mechanism in plants and is a critical step, as the different forms (aldehyde, alcohol, ester) can have distinct biological activities and signaling functions. nih.gov Therefore, the biological response to environmental exposure to this compound is intrinsically linked to its role as a signaling molecule and its metabolic conversion within organisms that perceive it.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for determining the purity and structural identity of cis-3-Hexenyl propionate?

- Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used for purity assessment, with retention indices cross-referenced against databases like those in JECFA specifications . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to distinguish stereoisomers. Refractive index (1.428–1.431) and density (0.887–0.892 g/cm³) measurements provide supplementary validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : The compound is classified as an irritant (Xi; R36/37/38). Mandatory precautions include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of vapors .

- Storage in cool, ventilated areas away from ignition sources due to flammability (flash point: 66°C) .